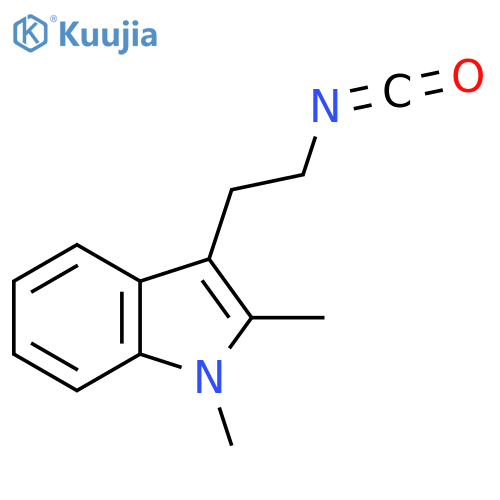Cas no 1368960-96-6 (3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole)

1368960-96-6 structure
商品名:3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole
- EN300-1870377
- 1368960-96-6
-
- インチ: 1S/C13H14N2O/c1-10-11(7-8-14-9-16)12-5-3-4-6-13(12)15(10)2/h3-6H,7-8H2,1-2H3
- InChIKey: ZTEDDJCVERPPLZ-UHFFFAOYSA-N
- ほほえんだ: O=C=NCCC1=C(C)N(C)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 214.110613074g/mol
- どういたいしつりょう: 214.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 34.4Ų
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870377-0.05g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1870377-5g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1870377-10.0g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1870377-2.5g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1870377-0.1g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1870377-5.0g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1870377-0.25g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1870377-0.5g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1870377-1.0g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1870377-10g |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole |
1368960-96-6 | 10g |
$5221.0 | 2023-09-18 |
3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1368960-96-6 (3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole) 関連製品
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
